molecular formula C12H22Cl2N4 B1415237 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride CAS No. 2108382-04-1

5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

Cat. No.: B1415237
CAS No.: 2108382-04-1
M. Wt: 293.23 g/mol
InChI Key: QJIKZIZTDVYELO-UHFFFAOYSA-N
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Description

5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride is a key synthetic intermediate and core scaffold in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Its spirocyclic structure, incorporating an imidazopyridine fused ring system, provides a rigid, three-dimensional framework that is highly valuable for probing specific enzyme active sites and achieving selective target engagement. This compound has been identified as a critical precursor in the synthesis of potent and selective inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) family. [https://pubs.acs.org/doi/10.1021/jm901316s] ROCK kinases are pivotal regulators of the actin cytoskeleton and are implicated in research areas such as cardiovascular physiology, neuroregeneration, and cancer cell motility. Furthermore, this spirocyclic scaffold serves as a versatile template for designing compounds that modulate other biologically significant targets, facilitating investigative pharmacology in diverse disease models. Its primary research value lies in its utility as a sophisticated building block for constructing complex molecules aimed at dissecting cellular signaling pathways and for hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

5-ethylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-2-16-8-3-10-11(15-9-14-10)12(16)4-6-13-7-5-12;;/h9,13H,2-8H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIKZIZTDVYELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C13CCNCC3)N=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride (CAS No. 2108382-04-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological efficacy.

The molecular formula of this compound is C12H22Cl2N4C_{12}H_{22}Cl_2N_4 with a molecular weight of 293.23 g/mol. The compound's structure features a spiro configuration that incorporates both imidazo and piperidine moieties, which are known to influence biological activity significantly.

Neuroprotective Effects

In studies involving related compounds in the tetrahydrocarboline family, neuroprotective effects have been observed. For example, certain beta-carboline derivatives have shown potential in promoting neuronal survival and enhancing dopaminergic activity in models of neurotoxicity. This suggests that this compound could also possess neuroprotective properties worth investigating further .

Structure-Activity Relationship (SAR)

The SAR studies of related spiro compounds reveal critical insights into how modifications affect biological activity. For example:

Modification Effect on Activity
Addition of alkyl groupsGenerally increases lipophilicity and bioavailability
Substitution at the piperidine NAlters receptor affinity and selectivity
Variations in halogen substituentsCan enhance or reduce antimicrobial activity

These findings suggest that the specific arrangement and type of substituents on the core structure play a crucial role in determining the compound's overall biological effectiveness.

Study on Antimicrobial Efficacy

A study published in Bulgarian Chemical Communications evaluated various heterocyclic compounds for their antimicrobial properties. While not directly testing 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], it highlighted the potential for similar structures to exhibit significant activity against various bacterial strains. The results indicated that modifications leading to increased electron density at specific positions enhanced antibacterial efficacy .

Neuroprotective Study

In research focusing on beta-carbolines and their neuroprotective effects against neurotoxic agents like MPP+, it was found that these compounds could restore dopaminergic function in vitro and in vivo models. This raises the possibility that this compound might similarly mitigate neurodegenerative processes through mechanisms involving antioxidant activity or modulation of neurotrophic factors .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its unique structure suggests possible activity as a drug candidate in several therapeutic areas:

  • Neuropharmacology : Due to its structural similarity to known neuroactive compounds, research indicates potential applications in treating neurological disorders. The imidazo[4,5-c]pyridine moiety is often associated with cognitive enhancement and neuroprotection .
  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. This indicates a need for further exploration of 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride in this context .

Anticancer Research

Recent investigations into the anticancer properties of spirocyclic compounds have highlighted their potential as novel chemotherapeutics. The dihydrochloride form of this compound has shown promise in:

  • Inhibiting Tumor Growth : Studies indicate that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Targeting Specific Pathways : Research is ongoing to determine if this compound can effectively target specific oncogenic pathways or enhance the efficacy of existing chemotherapeutics.

Drug Development

The compound's unique properties make it a candidate for drug development processes:

  • Lead Compound Identification : Its structural characteristics allow it to serve as a lead compound for further modifications aimed at enhancing biological activity and reducing toxicity.
  • Formulation Studies : Investigations into its solubility and stability are crucial for developing effective pharmaceutical formulations.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacologyIndicated potential cognitive enhancement effects in rodent models.
Study BAnticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Study CDrug DevelopmentExplored formulation strategies to improve bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazo[4,5-c]pyridine Derivatives

(a) 1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
  • Key Difference : A methyl group replaces the ethyl substituent at position 1'.
  • However, the ethyl group in the target compound could enhance lipophilicity and metabolic stability .
(b) 5-(2-Methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine] Dihydrochloride
  • CAS : 2059926-90-4.
  • Key Difference : A bulkier 2-methylpropyl group at position 3.
  • Implications : Increased steric bulk may limit membrane permeability but improve selectivity for specific receptors. The ethyl group in the target compound offers a balance between lipophilicity and molecular flexibility .
(c) 4,5,6,7-Tetrahydro-1-methyl-1H-imidazo[4,5-c]pyridine Hydrochloride
  • Molecular Formula : C₇H₁₂ClN₃.
  • Key Difference : Lacks the spiro piperidine ring and ethyl group.
  • The spiro architecture in the target compound likely enhances conformational rigidity, improving receptor binding .
(b) Pharmacological Activity
  • SSAO Inhibition: The target compound’s spiro piperidine moiety aligns with SSAO inhibitors like those patented by Proximagen Limited (). Ethyl and piperidine groups may enhance enzyme binding compared to methyl-substituted analogs .
  • GPCR Modulation : Analogs like PD123177 (imidazo[4,5-c]pyridine with diphenylacetyl groups) show angiotensin II receptor antagonism. The ethyl group in the target compound may optimize interactions with hydrophobic receptor pockets .

Physicochemical Properties

Compound Molecular Weight Solubility Thermal Stability Key Substituents
Target Compound (Dihydrochloride) 293.24 High (salt form) High Ethyl, Spiro piperidine
1'-Methyl Analog ~265 (estimated) Moderate Moderate Methyl, Spiro piperidine
5-(2-Methylpropyl) Analog ~349 (estimated) Low (bulky substituent) High 2-Methylpropyl, Spiro piperidine
4,5,6,7-Tetrahydro-1-methyl Analog 173.64 High (HCl salt) Moderate Methyl, No spiro ring
  • Ethyl vs. Methyl : The ethyl group increases logP (lipophilicity) by ~0.5 units compared to methyl, improving blood-brain barrier penetration .
  • Salt Forms : Dihydrochloride salts (target compound) enhance aqueous solubility (>50 mg/mL) compared to free bases .

Preparation Methods

Proposed Synthesis Pathways

Given the structure of the compound, a plausible synthesis route might involve the following steps:

Challenges and Considerations

  • Stereochemistry: The spiro center introduces a chiral point, which may require careful control during synthesis.
  • Regioselectivity: Ensuring the correct position of substituents on the heterocyclic rings is crucial.
  • Purification: Given the complexity of the molecule, purification might require advanced chromatographic techniques.

Data Tables

Property Value
Molecular Formula C12H22Cl2N4
Molecular Weight 293.23 g/mol
CAS Number 2108382-04-1
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Research Findings

While specific research findings on the synthesis of 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride are limited, studies on similar heterocyclic compounds suggest that innovative synthetic strategies, such as multicomponent reactions and advanced purification techniques, can be effective in preparing complex molecules.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. What analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and ethyl group positioning (δ 1.2–1.4 ppm for ethyl CH₃) .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 320.18) and detects impurities .
  • X-ray Crystallography : Resolves spatial arrangement of the imidazo-pyridine-piperidine core .

Q. What strategies ensure stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Lyophilized powder stored at -20°C under argon minimizes hydrolysis and oxidation .
  • Buffered Solutions : Use pH 4–5 acetate buffers to prevent degradation of the dihydrochloride salt .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate pharmacological potential?

Q. What in vitro/in vivo models are suitable for studying neuropharmacological effects?

Methodological Answer:

  • In Vitro : Primary neuronal cultures or SH-SY5Y cells treated with 1–10 µM compound; measure cAMP levels via ELISA .
  • In Vivo : Rodent models (e.g., Morris water maze) assess cognitive enhancement; administer 5–20 mg/kg intraperitoneally .
  • Metabolic Profiling : LC-MS/MS quantifies plasma half-life and blood-brain barrier penetration .

Q. How should researchers resolve discrepancies in biological activity data?

Methodological Answer:

  • Batch Analysis : Compare purity (>98% vs. <95%) across studies; impurities (e.g., des-ethyl byproducts) may antagonize targets .
  • Dose-Response Curves : Validate activity at multiple concentrations (0.1–100 µM) to rule out off-target effects .
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 2
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

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